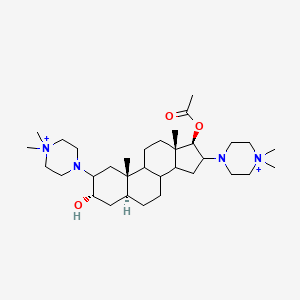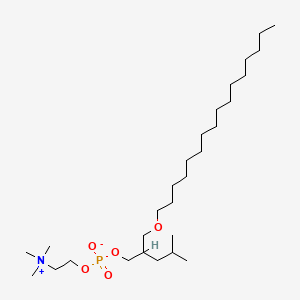
Fluorescein dilaurate
Übersicht
Beschreibung
Fluorescein dilaurate is a compound used in biochemical and medical research. It serves as a fluorogenic substrate for esterases and lipases. Specifically, it is employed in the pancreolauryl test for chronic pancreatitis .
Synthesis Analysis
The synthesis of fluorescein dilaurate involves the esterification of fluorescein (a well-known fluorescent dye) with lauric acid. The resulting compound has two lauric acid moieties attached to the fluorescein core. The ester linkage allows for enzymatic hydrolysis by esterases and lipases, leading to fluorescence emission upon cleavage .
Molecular Structure Analysis
Fluorescein dilaurate’s molecular structure consists of a fluorescein core (a xanthene dye) with two lauric acid chains attached. The lauric acid groups enhance its lipophilicity, making it suitable for studying lipid metabolism and enzyme activity .
Chemical Reactions Analysis
Upon exposure to esterases or lipases, fluorescein dilaurate undergoes hydrolysis of the ester bonds. This cleavage results in the release of fluorescein, which emits fluorescence when excited by light. The intensity of fluorescence can be quantified to measure enzyme activity or assess the presence of these enzymes in biological samples .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Laser-Induced Fluorescence Thermometry (LIF-T)
Fluorescein dilaurate is utilized in LIF-T to measure temperature in fluids. By diluting this dye in a liquid and exciting it with a laser, the emitted fluorescence can be correlated with the temperature of the dye. This method is advantageous for its fast response time and is particularly useful for temperature mapping in fast-flowing fluids .
Design and Synthesis of Fluorescent Probes
In the field of fluorescent probes, Fluorescein dilaurate plays a crucial role due to its high sensitivity and stability. These probes are designed to detect biomolecules or molecular activities within cells through fluorescence signals. The probes are used in biomedical research, environmental monitoring, and food safety .
Pancreolauryl Test
Fluorescein dilaurate serves as a fluorogenic substrate for esterases/lipases in the pancreolauryl test. This test is a diagnostic tool for detecting chronic pancreatitis, where the presence of the enzyme activity is indicated by the fluorescence of the substrate .
Immunological Applications
In immunology, Fluorescein dilaurate is used to detect bound immunoglobulins. For example, in organ transplant procedures, the compatibility between donor lymphocytes and recipient serum can be assessed using a FITC-conjugated antihuman IgG antibody that binds to the fluorescein .
Spectral Characterization
Researchers use Fluorescein dilaurate to perform spectral characterization of fluorescein species in aqueous solutions. This is essential for understanding the spectral properties related to temperature measurement and other parameters in liquid flow .
Non-Invasive Temperature Measurement
Fluorescein dilaurate is part of a non-invasive technique for measuring temperature in liquids. It is preferred for its rapid acquisition time, which is crucial for maintaining good temperature accuracy, especially compared to other methods like Raman Spectroscopy or Fluorescence Lifetime Method .
Wirkmechanismus
Target of Action
Fluorescein dilaurate is primarily targeted towards esterases and lipases . These enzymes play a crucial role in the hydrolysis of esters into an acid and alcohol. In the context of fluorescein dilaurate, these enzymes cleave the ester bonds, releasing fluorescein.
Mode of Action
Fluorescein dilaurate acts as a fluorogenic substrate for esterases and lipases . When these enzymes encounter fluorescein dilaurate, they cleave the ester bonds in the compound. This cleavage releases fluorescein, which is a highly fluorescent compound . The fluorescence of this compound can then be detected and measured, providing a quantitative readout of enzyme activity.
Biochemical Pathways
The primary biochemical pathway involved in the action of fluorescein dilaurate is the enzymatic hydrolysis of esters. This process is catalyzed by esterases and lipases, which cleave the ester bonds in fluorescein dilaurate, releasing fluorescein . The fluorescein then fluoresces, providing a visual and quantitative measure of the enzymatic activity.
Pharmacokinetics
The pharmacokinetics of fluorescein, a component of fluorescein dilaurate, have been studied. For intravenously administered fluorescein, the mean maximum concentration (Cmax) was found to be 10.9 micrograms/ml with a mean elimination half-life of 286 minutes . For orally administered fluorescein sodium, the mean Cmax was 3.5 micrograms/ml with a time to reach maximum concentration (tmax) of 120 minutes and a half-life of 267 minutes . The bioavailability of fluorescein by oral administration was found to be 99% . Fluorescein from fluorescein dilaurate showed a 56% bioavailability under the conditions of the test with a cmax of 18 micrograms/ml, a tmax of 270 minutes, and a half-life of 246 minutes .
Result of Action
The primary result of the action of fluorescein dilaurate is the release of fluorescein upon enzymatic cleavage . This fluorescein can then be detected due to its strong fluorescence . This provides a powerful tool for the quantitative measurement of esterase and lipase activity.
Action Environment
The action of fluorescein dilaurate, like many biochemical reactions, can be influenced by environmental factors. It’s important to note that the fluorescence of fluorescein can be influenced by the pH of the environment . In a more alkaline medium, such as the aqueous humor, fluorescein appears bright green .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6'-dodecanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H56O7/c1-3-5-7-9-11-13-15-17-19-25-41(45)48-33-27-29-37-39(31-33)50-40-32-34(49-42(46)26-20-18-16-14-12-10-8-6-4-2)28-30-38(40)44(37)36-24-22-21-23-35(36)43(47)51-44/h21-24,27-32H,3-20,25-26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTRGBGGRICZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCCCCCCCCCC)C5=CC=CC=C5C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H56O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223348 | |
| Record name | Fluorescein dilaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein dilaurate | |
CAS RN |
7308-90-9 | |
| Record name | 1,1′-(3-Oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-3′,6′-diyl) didodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7308-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorescein dilaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007308909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorescein dilaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',6'-bis[(1-oxododecyl)oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESCEIN DILAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939U41013O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does fluorescein dilaurate work as a diagnostic tool?
A1: Fluorescein dilaurate itself doesn't have a therapeutic target. Instead, it acts as a substrate for pancreatic cholesterol ester hydrolase (also known as pancreatic esterase). [] When ingested, this enzyme, if present in sufficient quantities, cleaves the fluorescein dilaurate molecule, releasing fluorescein. [] This liberated fluorescein is then absorbed from the gut and excreted in the urine, where it can be measured. []
Q2: What do low levels of urinary fluorescein indicate?
A2: Low levels of urinary fluorescein after fluorescein dilaurate ingestion indicate insufficient pancreatic cholesterol ester hydrolase activity. [, ] This enzyme is crucial for fat digestion, and its deficiency signifies exocrine pancreatic insufficiency.
Q3: Is the fluorescein dilaurate test suitable for monitoring the effectiveness of pancreatic enzyme replacement therapy (PERT)?
A3: Unfortunately, no. Studies have shown that commercially available PERTs do not significantly increase urinary fluorescein excretion during the test. [] This suggests that the supplemental enzymes lack sufficient cholesterol ester hydrolase activity to impact the test results.
Q4: What is the molecular formula and weight of fluorescein dilaurate?
A4: Unfortunately, the provided research abstracts do not explicitly state the molecular formula or weight of fluorescein dilaurate. For precise information, it's recommended to consult chemical databases or the compound's manufacturer.
Q5: How stable is fluorescein dilaurate under various conditions?
A5: The provided abstracts primarily focus on the diagnostic application of fluorescein dilaurate and don't delve into its stability under various conditions. Specific stability data would require further research and analysis.
Q6: Does fluorescein dilaurate have any catalytic properties?
A6: Fluorescein dilaurate itself is not known to possess catalytic properties. Its utility stems from its role as a substrate for the enzymatic activity of pancreatic cholesterol ester hydrolase.
Q7: Have there been any computational studies on fluorescein dilaurate?
A7: The provided abstracts do not mention any computational studies on fluorescein dilaurate. Given its relatively straightforward application as an enzymatic substrate, sophisticated computational modeling might not be a primary research focus for this compound.
Q8: How is fluorescein absorbed and excreted after the cleavage of fluorescein dilaurate?
A10: Following the enzymatic cleavage of fluorescein dilaurate, the released fluorescein undergoes intestinal absorption. [] It's then subject to hepatic extraction and enters enterohepatic circulation through the bile. [] While fluorescein concentrations might be higher in bile, it's primarily cleared through urinary excretion within 24 hours. []
Q9: Does urine flow rate affect fluorescein excretion during the test?
A11: Yes, adequate urine flow is crucial for accurate test results. Fluorescein excretion shows a direct relationship with urine volume – higher urine flow leads to increased fluorescein excretion. [] Maintaining consistent hydration during the test is essential for reliable interpretation.
Q10: Can the fluorescein dilaurate test be used in infants and children?
A13: Yes, with modifications. The test has been adapted for use in infants and children by reducing the dosage and volume of liquid administered. [, , ] Specific adaptations, like using spot urine samples and adjusting the fluorescein-to-mannitol ratio, have been explored to simplify the procedure in younger populations. [, ]
Q11: Are there any known toxicological concerns regarding fluorescein dilaurate?
A11: The provided research focuses on the diagnostic application of fluorescein dilaurate and does not extensively cover its toxicological profile. While generally considered safe for its intended use, more comprehensive toxicological studies might be needed to fully assess potential long-term effects.
Q12: What are some alternative tests for assessing pancreatic function?
A12: Several alternative tests exist, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



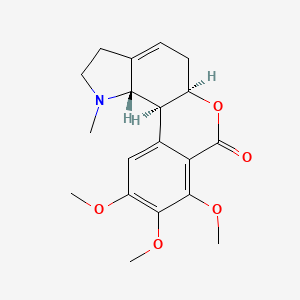
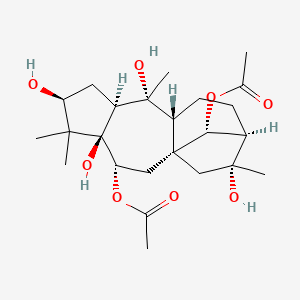

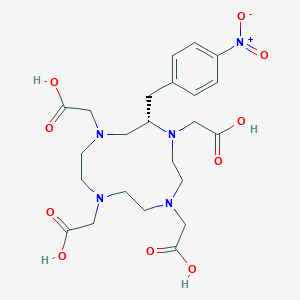
![[2-(Butan-2-yl)-4,4-dimethyl-2-pentyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B1213363.png)
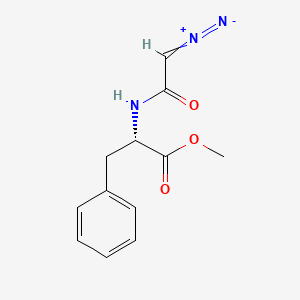

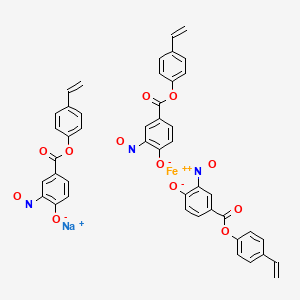
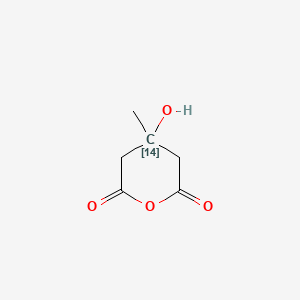
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1213369.png)
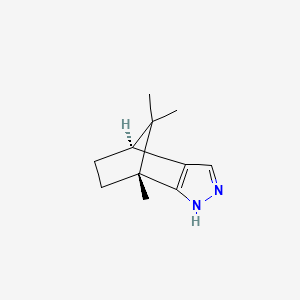
![methyl (2S)-2-[(2-amino-2-methylpropanoyl)-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B1213373.png)
